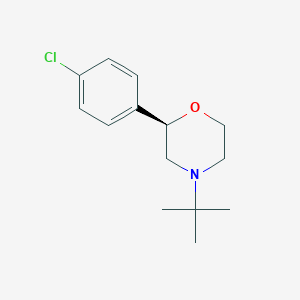

(2R)-4-tert-butyl-2-(4-chlorophenyl)morpholine

Description

(2R)-4-tert-butyl-2-(4-chlorophenyl)morpholine is a chiral morpholine derivative featuring a tert-butyl group at the 4-position and a 4-chlorophenyl substituent at the 2-position of the morpholine ring. The tert-butyl group enhances steric bulk and lipophilicity, while the 4-chlorophenyl moiety contributes to electronic effects and molecular recognition. Morpholine derivatives are widely explored in medicinal chemistry due to their versatility as building blocks for antimicrobial, antiviral, and CNS-targeting agents . Notably, analogs with 4-chlorophenyl substituents have demonstrated strong antimicrobial activity in studies, suggesting a structure-activity relationship (SAR) dependent on aromatic substitution patterns .

Properties

CAS No. |

920802-38-6 |

|---|---|

Molecular Formula |

C14H20ClNO |

Molecular Weight |

253.77 g/mol |

IUPAC Name |

(2R)-4-tert-butyl-2-(4-chlorophenyl)morpholine |

InChI |

InChI=1S/C14H20ClNO/c1-14(2,3)16-8-9-17-13(10-16)11-4-6-12(15)7-5-11/h4-7,13H,8-10H2,1-3H3/t13-/m0/s1 |

InChI Key |

ILCXYZOBAAKUCE-ZDUSSCGKSA-N |

Isomeric SMILES |

CC(C)(C)N1CCO[C@@H](C1)C2=CC=C(C=C2)Cl |

Canonical SMILES |

CC(C)(C)N1CCOC(C1)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-tert-butyl-2-(4-chlorophenyl)morpholine typically involves the reaction of 4-chlorobenzaldehyde with tert-butylamine to form an imine intermediate. This intermediate is then subjected to cyclization with ethylene oxide to yield the desired morpholine derivative. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of (2R)-4-tert-butyl-2-(4-chlorophenyl)morpholine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-4-tert-butyl-2-(4-chlorophenyl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: N-oxides of (2R)-4-tert-butyl-2-(4-chlorophenyl)morpholine.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties

One of the most notable applications of (2R)-4-tert-butyl-2-(4-chlorophenyl)morpholine is its potential as an HIV protease inhibitor . Compounds in the morpholine class have demonstrated efficacy in inhibiting HIV replication, making them valuable in the development of antiviral therapies. Research indicates that derivatives of this compound can effectively inhibit HIV protease, which is crucial for the maturation of the virus and its ability to infect host cells. This inhibition could lead to advancements in treatments for HIV infection and AIDS .

Arginase Inhibition

Additionally, (2R)-4-tert-butyl-2-(4-chlorophenyl)morpholine has been studied for its role as an arginase inhibitor . Arginase plays a critical role in the urea cycle, and its inhibition can have therapeutic implications for conditions characterized by elevated levels of L-arginine, such as certain cancers and cardiovascular diseases. The compound has shown promising results in inhibiting human arginase isoforms, which could lead to novel treatments targeting these pathways .

Synthetic Organic Chemistry

Intermediate in Synthesis

In synthetic organic chemistry, (2R)-4-tert-butyl-2-(4-chlorophenyl)morpholine serves as an important intermediate for synthesizing various complex molecules. Its structure allows for further functionalization, making it a versatile building block in the synthesis of pharmaceuticals and agrochemicals. For instance, it can be utilized to create compounds with enhanced biological activity or improved pharmacokinetic properties .

Case Study: Synthesis of Peptidomimetics

A notable application involved the synthesis of peptidomimetics using (2R)-4-tert-butyl-2-(4-chlorophenyl)morpholine as a starting material. The resulting compounds exhibited significant biological activity, including antibacterial and antiviral properties. The synthesis process involved multiple steps that highlighted the compound's utility as a precursor in creating biologically active molecules .

Materials Science

Dyes and Pigments

The compound has also been identified as a potential additive in the formulation of dyes and pigments . Its properties allow it to act as a photosensitizer, enhancing the performance of dyes used in textiles, plastics, and coatings. This application is particularly relevant in industries where color stability and lightfastness are critical .

Electronic Applications

Furthermore, (2R)-4-tert-butyl-2-(4-chlorophenyl)morpholine is being explored for its use in electronic applications , specifically as a process chemical in the production of electronic circuit boards. Its chemical stability and reactivity make it suitable for various processes involved in electronics manufacturing .

Summary Table of Applications

| Application Area | Specific Use Case | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | HIV protease inhibition | Development of antiviral therapies |

| Arginase inhibition | Novel treatments for cancer and cardiovascular diseases | |

| Synthetic Organic Chemistry | Intermediate for complex molecule synthesis | Versatile building block for pharmaceuticals |

| Materials Science | Additive in dyes and pigments | Enhanced color stability and performance |

| Process chemical in electronics | Improved manufacturing processes |

Mechanism of Action

The mechanism of action of (2R)-4-tert-butyl-2-(4-chlorophenyl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with (2R)-4-tert-butyl-2-(4-chlorophenyl)morpholine. Key differences in substituents, stereochemistry, and biological activity are highlighted:

Table 1: Structural and Physicochemical Comparison

*Predicted based on analog data.

Key Comparative Insights

Substituent Effects: The 4-chlorophenyl group in the target compound and quinoxaline-4h correlates with antimicrobial activity, as demonstrated in studies where such substituents enhanced binding to microbial targets . In contrast, the 3-trifluoromethylphenyl analog (CAS 119492-01-2) lacks reported bioactivity, suggesting that substituent position (para vs. meta) and electronic properties (Cl vs. CF₃) critically influence activity . Thiomorpholine derivatives (e.g., ) replace the morpholine oxygen with sulfur, altering electronic distribution and hydrogen-bonding capacity.

Stereochemical Influence: The (2R)-configuration of the target compound introduces chirality, which may enhance enantioselective interactions in biological systems.

Physicochemical Properties :

- The CF₃-substituted analog (CAS 119492-01-2) exhibits higher molecular weight (287.32 vs. 265.78) and density (1.137 g/cm³) compared to the target compound, reflecting the impact of fluorine atoms on molecular packing and hydrophobicity .

- Predicted pKa values (~7.67 for both the target compound and CF₃ analog) suggest similar ionization behavior under physiological conditions, though experimental validation is needed .

Synthetic Accessibility :

The thiomorpholine derivative () is synthesized via Mannich-type reactions using thiomorpholine and formaldehyde, a method adaptable to the target compound’s synthesis. However, chiral resolution steps would be required to isolate the (2R)-enantiomer .

Research Implications

- Antimicrobial Potential: The 4-chlorophenyl-morpholine scaffold (as in quinoxaline-4h) shows promise for antimicrobial development, but the target compound’s stereochemical and tert-butyl modifications warrant further high-throughput screening .

- Structure-Activity Gaps : The lack of bioactivity data for CAS 119492-01-2 highlights the need for systematic SAR studies to disentangle electronic, steric, and positional effects of substituents.

Biological Activity

(2R)-4-tert-butyl-2-(4-chlorophenyl)morpholine is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of the compound's biological properties, mechanisms of action, and applications based on recent research findings.

Chemical Structure and Properties

The compound's structure is characterized by a morpholine ring substituted with a tert-butyl group and a 4-chlorophenyl moiety. This unique arrangement contributes to its physicochemical properties, influencing its biological activity.

Molecular Formula

- Chemical Formula : CHClN\O

Key Features

- Morpholine Ring : Provides basicity and potential for interaction with biological targets.

- Chlorophenyl Group : Enhances lipophilicity, aiding in membrane penetration.

- Tert-Butyl Group : Contributes steric bulk, affecting binding interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of (2R)-4-tert-butyl-2-(4-chlorophenyl)morpholine. It has been evaluated against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μM |

| Bacillus subtilis | 8 μM |

| Escherichia coli | 64 μM |

These results indicate significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

The mechanism through which (2R)-4-tert-butyl-2-(4-chlorophenyl)morpholine exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.

- Receptor Binding : Its structural similarity to known ligands allows it to bind to specific receptors, potentially modulating signaling pathways.

- Membrane Disruption : The lipophilic nature of the chlorophenyl group may facilitate membrane integration, leading to cell lysis.

Case Studies

A notable study focused on the synthesis and evaluation of various morpholine derivatives, including (2R)-4-tert-butyl-2-(4-chlorophenyl)morpholine. The compound was subjected to in vitro assays that demonstrated its effectiveness in inhibiting bacterial growth compared to standard antibiotics .

Applications in Medicinal Chemistry

(2R)-4-tert-butyl-2-(4-chlorophenyl)morpholine serves as a valuable scaffold for the development of new pharmaceuticals. Its derivatives are being explored for:

- Antimicrobial Agents : Targeting resistant bacterial strains.

- Kinase Inhibitors : Potential applications in cancer therapy due to its ability to inhibit specific kinases involved in cell proliferation .

- Corrosion Inhibitors : Utilized in industrial applications due to its chemical stability and protective properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.